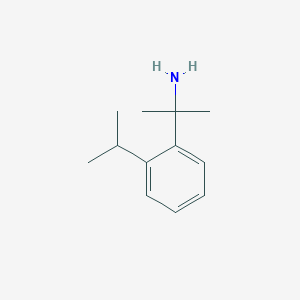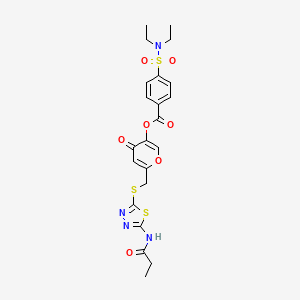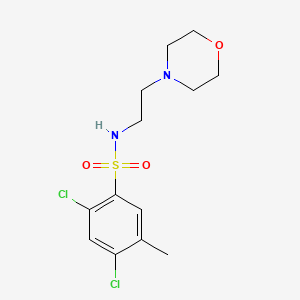
2-(2-Propan-2-ylphenyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Propan-2-ylphenyl)propan-2-amine, also known as 2-(2-isopropylphenyl)-2-propanamine, is a synthetic organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a propanamine moiety. It is a liquid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propan-2-ylphenyl)propan-2-amine can be achieved through several methods. One common approach involves the alkylation of aniline derivatives with isopropyl halides under basic conditions. Another method includes the reduction of corresponding nitro compounds followed by reductive amination .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic hydrogenation processes. This method ensures high yields and purity of the final product. The reaction typically takes place under controlled temperature and pressure conditions to optimize the conversion rate .
化学反応の分析
Types of Reactions
2-(2-Propan-2-ylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typically employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amine derivatives.
科学的研究の応用
2-(2-Propan-2-ylphenyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Propan-2-ylphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .
類似化合物との比較
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene, used in organic synthesis and as a biomarker for cumene exposure.
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic chemistry.
Uniqueness
2-(2-Propan-2-ylphenyl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group attached to the phenyl ring provides steric hindrance, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2-(2-propan-2-ylphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)10-7-5-6-8-11(10)12(3,4)13/h5-9H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUFKLLMBSZZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314766-38-5 |
Source


|
| Record name | 2-[2-(propan-2-yl)phenyl]propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2898582.png)


![ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2898589.png)

![2-Chloro-n-{2-[1-methyl-3-(propan-2-yl)-1h-1,2,4-triazol-5-yl]ethyl}pyridine-3-sulfonamide](/img/structure/B2898591.png)
![[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B2898592.png)

![2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2898595.png)
![1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2898596.png)




